molecular formula C7H9N3O3 B2360948 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid CAS No. 923112-86-1

2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid

Cat. No.: B2360948
CAS No.: 923112-86-1
M. Wt: 183.167
InChI Key: FWMJNSLLAKWMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(4-Methoxypyrimidin-2-yl)amino]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.

Properties

IUPAC Name

2-[(4-methoxypyrimidin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-5-2-3-8-7(10-5)9-4-6(11)12/h2-3H,4H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMJNSLLAKWMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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